(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide
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Overview
Description
(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, allergic reactions, and other inflammatory disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, epoxidation, and the introduction of the acetonide group. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, with careful monitoring of reaction parameters and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical research for developing new treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and topical treatments.
Mechanism of Action
The mechanism of action of (11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The compound also affects various signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide is unique due to its specific chemical structure, which provides a balance between potency and reduced side effects. Its acetonide group enhances its stability and prolongs its duration of action compared to other corticosteroids.
Properties
Molecular Formula |
C25H33FO7 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13R)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-2,6,6,9,13-pentamethyl-5,7,15-trioxahexacyclo[10.9.0.02,9.04,8.013,19.014,16]henicos-18-en-17-one |
InChI |
InChI=1S/C25H33FO7/c1-20(2)32-17-10-21(3)14-7-6-12-8-13(28)18-19(31-18)23(12,5)24(14,26)15(29)9-22(21,4)25(17,33-20)16(30)11-27/h8,14-15,17-19,27,29H,6-7,9-11H2,1-5H3/t14-,15-,17+,18?,19?,21-,22-,23+,24-,25+/m0/s1 |
InChI Key |
NRMILABXNXLWQN-OUUMCXHXSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@]([C@]1(C[C@@H]([C@]4([C@H]2CCC5=CC(=O)C6C([C@@]54C)O6)F)O)C)(OC(O3)(C)C)C(=O)CO |
Canonical SMILES |
CC1(OC2CC3(C4CCC5=CC(=O)C6C(C5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O6)C)C |
Origin of Product |
United States |
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